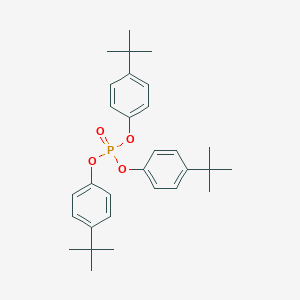

Tris(p-t-butylphenyl) phosphate

Description

The exact mass of the compound Tris(4-tert-butylphenyl) phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(4-tert-butylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORSVOJSXMHDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051466 | |

| Record name | Tris(4-tert-butylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-33-1 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-t-butylphenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-tert-butylphenyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(4-tert-butylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(p-tert-butylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHATE, TRIS(TERT-BUTYLPHENYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7657453VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(P-T-BUTYLPHENYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(p-t-butylphenyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(p-t-butylphenyl) phosphate, a compound of interest in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodologies, purification techniques, and a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound involves the reaction of p-tert-butylphenol with phosphorus oxychloride. This reaction can be performed through several routes, with the alkaline route being one of the most efficient. This method proceeds via the formation of a sodium phenoxide intermediate, which then reacts with phosphorus oxychloride.

A generalized reaction scheme is as follows:

Step 1: Formation of Sodium p-tert-butylphenoxide

3 p-t-butyl-C₆H₄OH + 3 NaOH → 3 p-t-butyl-C₆H₄ONa + 3 H₂O

Step 2: Reaction with Phosphorus Oxychloride

3 p-t-butyl-C₆H₄ONa + POCl₃ → (p-t-butyl-C₆H₄O)₃PO + 3 NaCl

The overall reaction can be summarized as:

3 p-t-butyl-C₆H₄OH + POCl₃ + 3 NaOH → (p-t-butyl-C₆H₄O)₃PO + 3 NaCl + 3 H₂O

Catalysts, such as Lewis acids, may be employed to enhance the reaction rate. The reaction temperature and pressure are critical parameters that are optimized to maximize yield and purity.

Experimental Protocol:

A representative experimental protocol, adapted from general procedures for triaryl phosphate synthesis, is provided below.

Materials:

-

p-tert-butylphenol

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Toluene (or other suitable inert solvent)

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

Preparation of Sodium p-tert-butylphenoxide:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve p-tert-butylphenol in toluene.

-

Add a stoichiometric amount of sodium hydroxide solution in ethanol.

-

Heat the mixture to reflux to facilitate the removal of water via azeotropic distillation, driving the formation of the anhydrous sodium phenoxide.

-

-

Phosphorylation Reaction:

-

Cool the reaction mixture containing the sodium p-tert-butylphenoxide suspension.

-

Slowly add a stoichiometric amount of phosphorus oxychloride to the stirred suspension at a controlled temperature, typically between 55-70°C.

-

After the addition is complete, gradually heat the reaction mixture to a higher temperature (e.g., >140°C) and maintain for a period to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with deionized water to remove sodium chloride and any unreacted sodium hydroxide.

-

Separate the organic layer and wash it with a dilute sodium hydroxide solution, followed by water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).

-

Logical Flow of Synthesis:

Caption: Synthesis workflow for this compound.

Characterization of this compound

The synthesized this compound is characterized by a variety of analytical techniques to confirm its identity, purity, and structural integrity.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₃₉O₄P |

| Molecular Weight | 494.6 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 100-105 °C |

| Boiling Point | 224-226 °C at 0.1 Torr |

| Solubility | Insoluble in water; slightly soluble in chloroform and methanol |

Spectroscopic Data

The ¹H NMR spectrum provides information about the proton environment in the molecule.

¹H NMR Data (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.32 | Doublet | 6H | Aromatic protons ortho to the oxygen |

| ~7.17 | Doublet | 6H | Aromatic protons meta to the oxygen |

| ~1.30 | Singlet | 27H | Protons of the tert-butyl groups |

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. The expected chemical shifts are in the aromatic region (120-150 ppm) and the aliphatic region for the tert-butyl group (around 30-35 ppm for the quaternary carbon and the methyl carbons).

³¹P NMR is a crucial technique for characterizing organophosphorus compounds. For organophosphates, the ³¹P chemical shift is typically in the range of δ 1–3 ppm.

The IR spectrum reveals the functional groups present in the molecule. Key characteristic peaks for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2960-2870 | Aliphatic C-H stretch |

| ~1600, 1500 | Aromatic C=C stretch |

| ~1300-1200 | P=O stretch |

| ~1000-900 | P-O-C (aryl) stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 494.6. Common fragmentation pathways for triaryl phosphates involve the loss of the aryl and aryloxy groups.

General Fragmentation Pathway:

Caption: A simplified fragmentation pathway for this compound.

Applications

This compound finds applications as a flame retardant, a plasticizer, and as a component in various industrial oils due to its thermal stability and chemical properties. In the context of drug development, it may serve as a starting material or intermediate for the synthesis of more complex organophosphorus compounds with potential biological activity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Physical and chemical properties of Tris(p-t-butylphenyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(p-t-butylphenyl) phosphate (TBPP), a compound with applications as a flame retardant and plasticizer.[1][2] This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound. It includes a summary of its physicochemical properties, spectroscopic data, and a discussion of its synthesis and analytical determination. Notably, while its industrial applications are established, publicly available information regarding its specific biological activities and toxicological profile is limited, a critical consideration for the target audience. This guide distinguishes TBPP from its more extensively studied isomer, Tris(2,4-di-tert-butylphenyl) phosphate, and highlights the current gaps in knowledge regarding its biological effects.

Chemical and Physical Properties

This compound is an organophosphate ester characterized by three 4-tert-butylphenyl groups attached to a central phosphate group.[3] At room temperature, it exists as a white to pale yellow solid or crystalline powder.[2][4] It is generally insoluble in water but shows slight solubility in organic solvents like chloroform and methanol.[1][2]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78-33-1 | [3][5] |

| Molecular Formula | C₃₀H₃₉O₄P | [1] |

| Molecular Weight | 494.60 g/mol | [6] |

| Appearance | White to pale yellow solid/crystalline powder | [2][4] |

| Odor | Characteristic | [7] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 90 - 105 °C | [1][8][] |

| Boiling Point | 320 °C (at 5 mmHg); 519.5 °C (at 760 mmHg) | [1][8] |

| Density | 1.08 g/cm³ | [1][] |

| Flash Point | 281.1 - 285 °C | [1][8] |

| Vapor Pressure | 2.23 x 10⁻¹⁰ mmHg at 25°C | [1] |

| Water Solubility | Insoluble (9.60 x 10⁻⁷ mg/L) | [1][2][8] |

| Solubility in Organic Solvents | Slightly soluble in chloroform and methanol | [1][2] |

Synthesis and Manufacturing

The synthesis of triaryl phosphates such as this compound can be achieved through the reaction of white phosphorus with the corresponding phenol, catalyzed by diphenyl diselenide. This method offers a halogen- and transition metal-free route to these compounds. Another approach involves the transesterification of triphenyl phosphate with p-tert-butylphenol.[1]

References

- 1. Cas 78-33-1,TRI-(P-TERT-BUTYLPHENYL) PHOSPHATE | lookchem [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Tris(4-tert-butylphenyl) phosphate | 78-33-1 | Benchchem [benchchem.com]

- 4. 78-33-1・Tris(4-t-butylphenyl)Phosphate・200-03161[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. scbt.com [scbt.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. TRI-(P-TERT-BUTYLPHENYL) PHOSPHATE | 78-33-1 [chemicalbook.com]

Tris(p-t-butylphenyl) phosphate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(p-t-butylphenyl) phosphate, a compound utilized in various industrial applications. This document details its chemical identity, molecular structure, physicochemical properties, and available toxicological data. It also includes outlines of experimental protocols and a visualization of its proposed mechanism of action as a flame retardant.

Core Compound Information

This compound is an organophosphate ester characterized by three 4-tert-butylphenyl groups attached to a central phosphate group.[1] Its primary applications are as a plasticizer to enhance the flexibility and durability of plastic materials, as a flame retardant to reduce the flammability of materials, and as an additive in oils to improve stability and performance.[2][3]

-

Chemical Name: this compound

-

CAS Number: 78-33-1[3]

Molecular Structure:

Caption: Molecular structure of this compound.

Data Presentation

The following tables summarize the known physicochemical and toxicological properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 78-33-1 | [3][4][5][6] |

| Molecular Formula | C₃₀H₃₉O₄P | [3][4][5] |

| Molecular Weight | 494.60 g/mol | [4][5] |

| Appearance | Solid | [1][3] |

| Melting Point | 90-105 °C | [3] |

| Boiling Point | 519.5 °C at 760 mmHg | [2] |

| Flash Point | 281.1 °C | [2][] |

| Density | 1.08 g/cm³ (predicted) | [2] |

| Water Solubility | 9.60 x 10⁻⁷ mg/L (estimated) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Storage Temperature | Refrigerator, under inert atmosphere | [2] |

Table 2: Toxicological Data Summary

| Endpoint | Result | Source(s) |

| Reproductive Toxicity | Butylated triphenyl phosphate showed no reproductive toxicity in a rat study. | |

| NOAEL (No-Observed-Adverse-Effect Level) | 1000 mg/kg bw/day (rat, oral, reproductive study) | |

| Endocrine Disruption | Potential for endocrine-disrupting effects has been noted, though specific studies are not detailed. | [] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

Experimental Protocols

Detailed experimental protocols for the specific applications of this compound are not widely available in public literature. However, this section outlines a representative synthesis procedure for a related compound and the methodology of a toxicological study.

A. Representative Synthesis of a Butylated Triphenyl Phosphate Derivative

The following protocol is based on a patent for the preparation of tert-butyl triphenyl phosphate and may serve as a reference for the synthesis of related compounds.

Disclaimer: This protocol is for a related, but not identical, compound and is provided for informational purposes.

-

Preparation of Dissolved Matters: p-tert-butylphenol and 30-45% of the total required amount of phosphorous oxychloride are added to a dry reactor equipped with nitrogen replacement. The mixture is heated to 60-80 °C and stirred until the p-tert-butylphenol is fully dissolved.[8]

-

Reaction Initiation: A Lewis acid catalyst and the remaining phosphorous oxychloride are added to a separate reactor equipped with a hydrogen chloride absorption device.[8]

-

Addition: After heating the second reactor, the dissolved matters from step 1 are added dropwise.[8]

-

First Reaction Stage: After the addition is complete, the mixture is heated by a gradient method to a temperature not exceeding 110 °C and the reaction proceeds. The product is then cooled to 50-60 °C.[8]

-

Second Reaction Stage: Phenol is added to the reaction materials from the previous step. The mixture is heated by a gradient method to a temperature not exceeding 160 °C.[8]

-

Isolation: After the reaction is complete, the products are cooled to ≤ 50 °C and are then subjected to washing and desolvation to yield the final product.[8]

B. Reproductive Toxicity Study Protocol (Rat)

The following is a general outline of the reproductive toxicity study mentioned for a butylated triphenyl phosphate.

-

Test Animals: Male and female rats.

-

Dose Groups: Animals were administered doses of 50, 250, or 1000 mg/kg/day.

-

Administration: The substance was administered orally for several weeks.

-

Mating: After the administration period, the animals were mated.

-

Endpoints Measured: Mating index, litter size, survival of offspring, and other relevant reproductive parameters were measured.

-

Pathology: Diagnostic pathology was performed to assess for any alterations to the reproductive organs.

-

Results: No reproductive toxicity was observed at any dose level, leading to a NOAEL of 1000 mg/kg bw/day.

Mandatory Visualization

Mechanism of Action as a Flame Retardant

Organophosphate esters like this compound are understood to function as flame retardants by acting in both the gas phase and the condensed (solid) phase of a burning material. The following diagram illustrates this logical relationship.

Caption: Proposed flame retardant mechanism of this compound.

References

- 1. Tris(4-tert-butylphenyl) phosphate | 78-33-1 | Benchchem [benchchem.com]

- 2. Cas 78-33-1,TRI-(P-TERT-BUTYLPHENYL) PHOSPHATE | lookchem [lookchem.com]

- 3. TRI-(P-TERT-BUTYLPHENYL) PHOSPHATE | 78-33-1 [chemicalbook.com]

- 4. Tris(4-tert-butylphenyl) phosphate | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Tri-(p-tert-butylphenyl)phosphate | 78-33-1 [sigmaaldrich.com]

- 8. CN102268036A - Preparation method of tert-butyl triphenyl phosphate - Google Patents [patents.google.com]

Literature review on Tris(p-t-butylphenyl) phosphate toxicity

A comprehensive literature review on the toxicity of Tris(p-tert-butylphenyl) phosphate (TBPP), focusing on its prevalent isomer Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Tris(p-tert-butylphenyl) phosphate is an organophosphate ester (OPE). The most common and studied isomer is Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), which is primarily formed from the oxidation of the widely used antioxidant Tris(2,4-di-tert-butylphenyl) phosphite (commercially known as Irgafos 168). Due to the widespread use of its parent compound in polymers and plastics, including food contact materials, TDTBPP is now recognized as an abundant environmental contaminant. Its detection in various environmental matrices and biological samples has prompted an evaluation of its toxicological profile. This review synthesizes the available data on the toxicity of TDTBPP, summarizing quantitative data, detailing experimental protocols, and visualizing key toxicological pathways and workflows.

Quantitative Toxicological Data

The majority of comprehensive mammalian toxicity testing has been conducted on the parent phosphite compound, Irgafos 168. However, studies indicate that the phosphite is readily oxidized to the phosphate form (TDTBPP) in the gastrointestinal tract, making the phosphite toxicity data highly relevant for assessing the safety of the phosphate.

Table 2.1: Mammalian Toxicity Data for Tris(2,4-di-tert-butylphenyl) Phosphite (Metabolized to TDTBPP)

| Study Type | Species | Route | Duration | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Key Effects Observed at LOAEL |

| Acute Oral | Rat, Mouse | Oral | Single Dose | >6,000 mg/kg bw (LD50) | - | Sedation, dyspnoea, hunched posture[1] |

| Sub-chronic | Rat | Dietary | 13 weeks | 1000 mg/kg/day (Highest dose tested) | Not Established | No adverse effects observed[1] |

| Carcinogenicity | Rat | Dietary | 2 years | >147 mg/kg bw/day (Highest dose tested) | Not Established | No evidence of carcinogenicity[1] |

| Reproductive | Rat | Dietary | 2-Generation | 292.6 mg/kg bw/day | 1030 mg/kg bw/day | Reduced fertility index in F0 generation[1] |

| Developmental | Rat | Dietary | 2-Generation | 412 mg/kg bw/day | 1030 mg/kg bw/day | Decreased fetal weight in F2 generation[1] |

| Developmental | Rabbit | Oral | Gestation | ≥1200 mg/kg bw/day (Highest dose tested) | Not Established | No evidence of teratogenicity[1] |

Table 2.2: Ecotoxicity Data for Tris(2,4-di-tert-butylphenyl) Phosphate (TDTBPP)

| Study Type | Species | Exposure | Duration | Concentration | Endpoint | Key Findings |

| Cardiotoxicity | Zebrafish (Danio rerio) Larvae | Aqueous | 5 days | 10 and 100 µg/L | Cardiac Morphology & Function | Decreased heartbeat, stroke volume, cardiac output; pericardial edema[2] |

| Reproductive Toxicity | Zebrafish (Danio rerio) | Aqueous | 150 days | 50, 500, 5000 ng/L | Male Reproduction | Inhibited spermatozoa maturation, decreased spermatogenesis |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are synthesized protocols for key study types cited in this review, based on standard OECD guidelines and published methodologies.

Protocol: Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

-

Test System: Wistar or Sprague-Dawley rats, typically 24-28 animals per sex per group.

-

Test Substance Administration: The test substance (Tris(2,4-di-tert-butylphenyl) phosphite) is mixed into the diet at specified concentrations (e.g., 0, 1600, 4000, 10,000 ppm).

-

Dosing Period (P Generation): Young, healthy rats (F0 generation) are administered the test diet for a pre-mating period of approximately 70-125 days to allow for spermatogenesis and oogenesis to be exposed.

-

Mating: Animals within the same dose group are paired for mating.

-

Gestation and Lactation: Dosing continues for females throughout gestation and lactation.

-

F1 Generation: After weaning, selected F1 offspring continue on their respective parental diets. Key developmental landmarks (e.g., anogenital distance, pubertal onset) are recorded.

-

Mating (F1 Generation): F1 animals are mated (within their dose group) to produce the F2 generation. Dosing continues throughout this period.

-

Endpoint Analysis:

-

Parental Animals (F0, F1): Body weight, food consumption, clinical signs of toxicity, estrous cyclicity, sperm parameters (motility, morphology, count), and complete histopathology of reproductive organs.

-

Offspring (F1, F2): Viability, sex ratio, body weight gain, clinical signs, and necropsy of selected weanlings.

-

Indices Calculated: Mating index, fertility index, gestation index, viability index.

-

Protocol: Zebrafish Larval Cardiotoxicity Assay

-

Test System: Zebrafish (Danio rerio) embryos.

-

Exposure: Fertilized embryos are collected and placed in multi-well plates. They are exposed to a range of TDTBPP concentrations (e.g., 0, 10, 100 µg/L) dissolved in embryo medium.

-

Duration: Exposure typically starts at a few hours post-fertilization (hpf) and continues for up to 5 days post-fertilization (dpf).

-

Cardiac Function Assessment (at 5 dpf):

-

Larvae are anesthetized (e.g., with tricaine) and mounted for microscopy.

-

High-speed video of the beating heart is captured using a light microscope equipped with a digital camera.

-

Image Analysis: Software (e.g., ImageJ) is used to measure ventricular dimensions at end-diastole (maximum expansion) and end-systole (maximum contraction).

-

Calculated Endpoints:

-

Heart Rate (HR): Beats per minute are counted from the video.

-

Stroke Volume (SV): Calculated from the difference between end-diastolic volume and end-systolic volume.

-

Cardiac Output (CO): Calculated as CO = HR × SV.

-

Ejection Fraction (EF): The fraction of blood pumped out of the ventricle with each beat.

-

-

-

Morphological Assessment: Larvae are examined for pericardial edema (fluid accumulation around the heart), ventricular hypertrophy, and other developmental abnormalities.

Visualizations: Pathways and Workflows

Metabolism and Toxicity Logic

The following diagram illustrates the conversion of the parent phosphite compound to the phosphate metabolite and its subsequent accumulation and observed toxic effects.

Caption: Metabolic activation and key toxicological outcomes of TDTBPP.

Experimental Workflow: Two-Generation Study

This diagram outlines the key phases and assessments in a typical OECD 416 two-generation reproductive toxicity study.

Caption: Workflow for an OECD 416 two-generation reproductive toxicity study.

Signaling Pathway: TDTBPP-Induced Cardiotoxicity via Ferroptosis in Zebrafish

This diagram illustrates the proposed molecular mechanism leading to cardiotoxicity in zebrafish larvae, as identified by recent research.

Caption: Proposed mechanism of TDTBPP-induced cardiotoxicity in zebrafish.

Conclusion

The available toxicological data on Tris(2,4-di-tert-butylphenyl) phosphate, derived largely from studies on its phosphite precursor, suggests a low order of acute and sub-chronic toxicity in mammals, with no evidence of carcinogenicity. The primary concerns from mammalian studies arise from high-dose, long-term exposure, which can impact fertility and fetal development. More recent ecotoxicological studies, however, highlight potential risks to aquatic organisms, identifying cardiotoxicity and reproductive toxicity in zebrafish at environmentally relevant concentrations. The mechanism for this cardiotoxicity appears to be ferroptosis, a form of iron-dependent programmed cell death driven by oxidative stress. Further research is warranted to determine if this mechanism is relevant to mammals and to fully characterize the potential for other subtle toxicities, such as the observed disruption of lipid metabolism in vitro.

References

Unveiling the Role of Tris(p-t-butylphenyl) Phosphate as a Polymeric Plasticizer: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Tris(p-t-butylphenyl) phosphate (TBPP), a member of the organophosphate ester family, serves a dual function in polymer science as both a plasticizer and a flame retardant. While its application is noted, a significant gap exists in the scientific literature regarding its specific mechanism of action as a plasticizer. This technical guide synthesizes the theoretical frameworks governing aryl phosphate plasticizers to infer the functional role of TBPP. It further outlines the standard experimental protocols for evaluating such effects and presents the limited available data for this compound, underscoring the need for further empirical research.

Core Mechanism of Action: An In-depth Perspective

The plasticizing effect of this compound is understood through established theories of polymer-plasticizer interaction. The primary role of a plasticizer is to increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between polymer chains.[1] This transforms a rigid material into a more pliable one. The key theoretical models are:

-

The Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another, thus reducing stiffness.

-

The Gel Theory: This model suggests that the plasticizer disrupts the polymer's three-dimensional gel-like structure, breaking the points of attachment between chains and increasing flexibility.

-

The Free Volume Theory: This is the most widely accepted theory. It proposes that plasticizers increase the "free volume" within the polymer matrix.[2] This is the internal space available for polymer chain movement. By inserting themselves between the polymer chains, the bulky TBPP molecules create additional space, lowering the glass transition temperature (Tg) and allowing for greater mobility of the polymer chains, which imparts flexibility.

As a triaryl phosphate, TBPP's mechanism is also linked to its flame retardant properties. In the event of combustion, phosphate esters can act in the condensed phase by forming a protective layer of char, which insulates the polymer from heat and oxygen. They can also act in the vapor phase by releasing phosphorus-based radicals that interrupt the chemical reactions of combustion.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound (CAS No. 78-33-1) is presented below. These properties are crucial for understanding its compatibility and performance as a plasticizer in various polymer systems.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₉O₄P | [3][4] |

| Molecular Weight | 494.6 g/mol | [3][4] |

| Appearance | White to pale yellow solid | [2][3] |

| Melting Point | 102–105 °C | [3] |

| Boiling Point | 320 °C at 5 mm Hg | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, toluene, and acetone. | [2] |

| Density | ~1.08 g/cm³ | [5] |

Experimental Protocols for Efficacy Evaluation

To rigorously assess the plasticizing efficacy of this compound, a series of standardized experimental protocols are typically employed.

Determination of Glass Transition Temperature (Tg)

-

Method: Differential Scanning Calorimetry (DSC) is the primary method used.

-

Procedure:

-

A small, weighed sample of the plasticized polymer is placed in an aluminum pan.

-

The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to remove any thermal history.

-

During a second heating cycle at a constant rate (e.g., 10 °C/min), the heat flow to the sample is measured.

-

The glass transition temperature is identified as a step-change in the heat flow curve. A lower Tg compared to the unplasticized polymer indicates effective plasticization.

-

Evaluation of Mechanical Properties

-

Method: Tensile testing is conducted according to standards such as ASTM D2284.[1]

-

Procedure:

-

Dumbbell-shaped specimens of the plasticized polymer are prepared by methods like injection molding or compression molding.

-

The specimens are conditioned at a standard temperature and humidity.

-

A universal testing machine is used to apply a tensile load to the specimen until it fractures.

-

Key parameters are measured:

-

Tensile Strength: The maximum stress the material can withstand.

-

Elongation at Break: The percentage increase in length at the point of fracture.

-

Modulus of Elasticity: A measure of the material's stiffness.

-

-

An effective plasticizer will typically decrease the tensile strength and modulus of elasticity while increasing the elongation at break.

-

Assessment of Plasticizer Migration

-

Method: Various methods are available, including solvent extraction and fogging tests, as outlined in standards like ISO 177 and ASTM D2199.[6]

-

Procedure (Solvent Extraction):

-

A sample of the plasticized polymer with a known surface area is immersed in a specific food simulant or solvent for a defined period and at a controlled temperature.[7]

-

The simulant or solvent is then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of plasticizer that has leached out.[8]

-

Lower migration levels are desirable for applications where the plastic will be in contact with food or other sensitive products.

-

Visualizing the Mechanism and Workflow

To better illustrate the theoretical concepts and experimental procedures, the following diagrams are provided.

Caption: General mechanism of plasticization by increasing the free volume between polymer chains.

Caption: Standard experimental workflow for evaluating the efficacy of a plasticizer.

Toxicological Profile and Signaling Pathways: A Note of Caution

There is a significant lack of detailed toxicological studies specifically for this compound. Much of the available research on the biological effects of butylphenyl phosphates pertains to its isomers, such as Tris(2,4-di-tert-butylphenyl) phosphate. For instance, studies on the di-tert-butylphenyl isomer have suggested potential cardiotoxicity in zebrafish larvae via the induction of ferroptosis and disruption of certain signaling pathways.[9] However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to differences in molecular structure.

Repeated dose toxicity studies on commercial butylated triaryl phosphate ester formulations that include a small percentage of this compound have been conducted.[10] These studies in rats have shown effects on liver, kidney, and adrenal weights at high doses, though no treatment-related mortality or clinical signs were reported at lower doses.[10]

Given the absence of specific research on the molecular mechanisms of toxicity for this compound, no signaling pathway diagrams can be provided at this time. This represents a critical area for future investigation to ensure the safe application of this compound.

Conclusion

This compound functions as a plasticizer by physically inserting itself between polymer chains, thereby increasing the free volume and enhancing chain mobility. This leads to a reduction in the glass transition temperature and an increase in the flexibility of the polymer. While the theoretical underpinnings of its mechanism are well-understood within the context of aryl phosphate plasticizers, there is a clear and pressing need for empirical data specific to this compound. Future research should focus on quantifying its effects on the thermal and mechanical properties of various polymers, as well as elucidating its specific toxicological profile and interactions with biological signaling pathways. Such data will be invaluable for its informed and safe application in industrial and commercial products.

References

- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. TRI-(P-TERT-BUTYLPHENYL) PHOSPHATE | 78-33-1 [chemicalbook.com]

- 4. Tris(4-tert-butylphenyl) phosphate | 78-33-1 | Benchchem [benchchem.com]

- 5. Tris(4-tert-butylphenyl) phosphate|lookchem [lookchem.com]

- 6. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review [ouci.dntb.gov.ua]

- 7. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 8. academic.oup.com [academic.oup.com]

- 9. Acute exposure to tris(2,4-di-tert-butylphenyl)phosphate elicits cardiotoxicity in zebrafish (Danio rerio) larvae via inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide on the Environmental Fate and Transport of Tris(p-t-butylphenyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-t-butylphenyl) phosphate, more specifically identified as tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), is an organophosphate ester that has emerged as a significant environmental contaminant. It is not intentionally produced but is primarily formed through the oxidation of its precursor, tris(2,4-di-tert-butylphenyl) phosphite (commercially known as Irgafos® 168), a widely used antioxidant in plastic polymers.[1] The transformation from the phosphite to the phosphate can occur during the manufacturing, processing (e.g., heating and UV radiation), and use of plastic products.[1] Consequently, TDTBPP is ubiquitously found in various environmental compartments, including air, water, soil, sediment, and biota.[2][3] This guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of TDTBPP, presenting key data, experimental methodologies, and process visualizations.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. While specific experimental data for TDTBPP is limited in some areas, the properties of its precursor provide valuable insights.

| Property | Value | Compound | Reference |

| Molecular Formula | C₄₂H₆₃O₄P | TDTBPP | [4] |

| Molecular Weight | 662.92 g/mol | TDTBPP | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | > 6.0 (calculated) | Tris(2,4-di-tert-butylphenyl) phosphite | [5] |

| Water Solubility | < 0.005 mg/L at 20°C | Tris(2,4-di-tert-butylphenyl) phosphite | [5] |

| Vapour Pressure | 1.3 x 10⁻¹⁰ hPa at 20°C (measured) | Tris(2,4-di-tert-butylphenyl) phosphite | [5] |

| Melting Point | 180 - 186 °C | Tris(2,4-di-tert-butylphenyl) phosphite | [5] |

Table 1: Physicochemical Properties of Tris(2,4-di-tert-butylphenyl) phosphate and its Precursor.

Environmental Fate

The environmental fate of TDTBPP is characterized by its persistence and potential for long-range transport. The primary degradation and transformation processes are discussed below.

Abiotic Degradation

3.1.1. Hydrolysis

Studies on the precursor, tris(2,4-di-tert-butylphenyl) phosphite, have shown it to be hydrolytically stable under environmentally relevant conditions.[5] TDTBPP, being a phosphate ester, is also expected to be resistant to hydrolysis.

| pH | Temperature (°C) | Half-life | Compound | Reference |

| 4, 7, and 9 | 50 | Stable after 5 days | Tris(2,4-di-tert-butylphenyl) phosphite | [5] |

Table 2: Hydrolysis Data for Tris(2,4-di-tert-butylphenyl) phosphite.

Experimental Protocol: Hydrolysis (OECD Guideline 111)

The hydrolytic stability of tris(2,4-di-tert-butylphenyl) phosphite was assessed following the OECD Guideline for the Testing of Chemicals, No. 111.[6][7]

-

Test Substance: Tris(2,4-di-tert-butylphenyl) phosphite.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Concentration: A single concentration not exceeding 0.01 M or half of the saturation concentration.

-

Temperature: The preliminary test was conducted at 50 ± 0.5°C.[6]

-

Duration: 5 days.[6]

-

Analysis: The concentration of the test substance was determined at the beginning and end of the incubation period to assess the extent of hydrolysis.

-

Endpoint: The substance is considered hydrolytically stable if less than 10% degradation is observed.[8]

3.1.2. Photolysis

The photodegradation of TDTBPP's precursor has been estimated, and studies have shown that TDTBPP is a major transformation product upon exposure to sunlight.

| Medium | Half-life/Outcome | Compound | Reference |

| Atmosphere (calculated) | 5.4 hours (indirect photo-oxidation with OH-radicals) | Tris(2,4-di-tert-butylphenyl) phosphite | [5] |

| Polypropylene Films (sunlight exposure) | Major degradation product | TDTBPP | [9] |

Table 3: Photolysis Data.

Experimental Protocol: Photodegradation in Polypropylene Films

-

Test Material: Polypropylene (PP) films containing Irgafos 168.

-

Exposure: The films were exposed to natural sunlight. A control group was stored in the dark.

-

Duration: 45 days for storage, with subsequent sunlight exposure.[9]

-

Analysis: Gas chromatography-mass spectrometry (GC-MS) was used to identify and quantify Irgafos 168 and its degradation products.[9]

-

Results: Tris(2,4-di-tert-butylphenyl) phosphate was identified as the major degradation product under sunlight exposure.[9]

Biodegradation

The precursor to TDTBPP is not readily biodegradable, suggesting that TDTBPP is also likely to be persistent in the environment.

| Test Type | Duration | Degradation | Compound | Reference |

| Ready Biodegradability (OECD 301B) | 28 days | 6% | Tris(2,4-di-tert-butylphenyl) phosphite | [5] |

Table 4: Biodegradation Data for Tris(2,4-di-tert-butylphenyl) phosphite.

Experimental Protocol: Ready Biodegradability (OECD Guideline 301B, CO₂ Evolution Test)

The ready biodegradability of tris(2,4-di-tert-butylphenyl) phosphite was determined using the OECD Guideline 301B.[10]

-

Test Substance: Tris(2,4-di-tert-butylphenyl) phosphite.

-

Inoculum: Activated sludge from a sewage treatment plant.

-

Test System: Aerobic aqueous medium.

-

Measurement: The amount of carbon dioxide (CO₂) evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum.

-

Duration: 28 days.[10]

-

Pass Criteria for Ready Biodegradability: >60% of the theoretical CO₂ is produced within a 10-day window after the degradation has surpassed 10%.

-

Result: The 6% degradation over 28 days indicates that the substance is not readily biodegradable.[5]

Environmental Transport

The high lipophilicity and low water solubility of TDTBPP and its precursor suggest a strong affinity for particulate matter, soil, and sediment, which governs its transport in the environment.

Soil and Sediment Sorption

The predicted soil organic carbon-water partitioning coefficient (Koc) for the phosphite precursor indicates low mobility in soil.

| Parameter | Predicted Value | Compound | Reference |

| Log Koc | 4.6 | Tris(2,4-di-tert-butylphenyl) phosphite | [5] |

Table 5: Soil Sorption Potential.

Experimental Protocol: Soil Sorption (General)

While a specific experimental protocol for TDTBPP was not found, a general approach for determining soil sorption involves:

-

Test System: Slurries of representative soil samples with aqueous solutions of the test substance.

-

Procedure: The slurries are agitated for a specific period to reach equilibrium.

-

Analysis: The concentrations of the test substance in the aqueous and soil phases are measured.

-

Calculation: The soil sorption coefficient (Kd) is calculated as the ratio of the concentration in soil to the concentration in water. The Koc is then determined by normalizing Kd to the organic carbon content of the soil.

Bioaccumulation

There is some conflicting information regarding the bioaccumulation potential of TDTBPP. While a study on its precursor suggested a low potential for biomagnification, TDTBPP has been detected at high levels in wild fish tissues, and its high Log Kow suggests a potential for bioaccumulation.

| Parameter | Value | Species | Compound | Reference |

| Biomagnification Factor (lipid normalized) | 0.0032 ± 0.0020 | Fish | Tris(2,4-di-tert-butylphenyl) phosphite | [5] |

| Occurrence | Detected at high levels in intestine, liver, gill, and muscle | Wild fish | TDTBPP | [11] |

Table 6: Bioaccumulation Data.

Experimental Protocol: Bioaccumulation in Fish (General Approach)

A typical bioaccumulation study in fish (e.g., following OECD Guideline 305) involves:

-

Test Organism: A suitable fish species (e.g., zebrafish, rainbow trout).

-

Exposure: Fish are exposed to a constant, low concentration of the test substance in the water for a defined uptake phase.

-

Depuration: Following the uptake phase, the fish are transferred to clean water for a depuration phase.

-

Analysis: The concentration of the test substance in the fish tissue and water is measured at regular intervals during both phases.

-

Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.

Visualizations

Environmental Fate and Transport Pathway of TDTBPP

Caption: Environmental pathways of this compound.

Experimental Workflow for Biodegradation Assessment

Caption: Workflow for ready biodegradability testing.

Conclusion

This compound is a persistent environmental contaminant that is formed from a common plastic additive. Its physicochemical properties—low water solubility and high octanol-water partition coefficient—drive its partitioning into soil, sediment, and biota. While its precursor, tris(2,4-di-tert-butylphenyl) phosphite, is resistant to hydrolysis and biodegradation, it can be transformed into TDTBPP through photo-oxidation. The environmental fate of TDTBPP itself is characterized by high stability. The potential for bioaccumulation remains an area requiring further research to reconcile conflicting observations. Given its widespread detection and persistence, TDTBPP warrants continued investigation to fully understand its long-term environmental and health implications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tri(2,4-di- t-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tris(2,4-di-tert-butylphenyl) phosphate [webbook.nist.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. oecd.org [oecd.org]

- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 11. pubs.acs.org [pubs.acs.org]

Solubility Profile of Tris(p-t-butylphenyl) phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(p-t-butylphenyl) phosphate in various organic solvents. Due to its widespread use as a flame retardant and plasticizer, understanding its solubility is critical for formulation development, toxicological studies, and environmental fate assessment. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the methodology.

Quantitative Solubility Data

This compound is a solid at room temperature and is generally characterized as being soluble in a range of organic solvents while being insoluble in water.[1] While precise quantitative solubility data is not extensively available in publicly accessible literature, the following table summarizes the qualitative and semi-quantitative information that has been reported. Researchers are advised to determine the precise solubility in their specific solvent systems and conditions.

| Solvent | CAS Number | Qualitative Solubility | Reported Data Source |

| Acetone | 67-64-1 | Soluble | [1] |

| Chloroform | 67-66-3 | Slightly Soluble | - |

| Ethanol | 64-17-5 | Soluble | [1] |

| Methanol | 67-56-1 | Slightly Soluble | - |

| Toluene | 108-88-3 | Soluble | [1] |

| Water | 7732-18-5 | Insoluble | [1] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. It is crucial to experimentally determine the quantitative solubility for specific applications. The solubility is also influenced by temperature; generally, solubility increases with higher temperatures.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound in an organic solvent using the gravimetric method. This method is based on standard laboratory procedures for solubility assessment.[2][3]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Thermostatic shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

-

Record the exact weight of the dish with the solution.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent has evaporated, place the dish containing the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the weight of the dissolved solid (residue).

-

Calculate the weight of the solvent by subtracting the weight of the residue from the total weight of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (requires solvent density at the experimental temperature).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide on the Health and Safety of Tris(p-t-butylphenyl) phosphate and a Structurally Related Analogue

Disclaimer: This guide addresses the health and safety data for Tris(p-t-butylphenyl) phosphate (CAS RN 78-33-1). Due to a significant lack of publicly available toxicological data for this specific compound, this document also provides comprehensive data for a structurally similar and commercially significant analogue, Tris(2,4-di-tert-butylphenyl) phosphate. This information is intended to provide a comparative toxicological profile, but it should be interpreted with caution as the toxicological properties of these two substances may differ.

Introduction

This compound, also known as tris(4-tert-butylphenyl) phosphate, is an organophosphate compound. Organophosphate esters are utilized in a variety of industrial applications, including as flame retardants and plasticizers. A comprehensive understanding of their toxicological profiles is essential for risk assessment and ensuring occupational and consumer safety. This guide provides a detailed overview of the available health and safety data, with a focus on quantitative toxicological endpoints, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is crucial for predicting its environmental fate, bioavailability, and potential for exposure.

Table 1: Physicochemical Properties of this compound and a Structurally Related Analogue

| Property | This compound | Tris(2,4-di-tert-butylphenyl) phosphate |

| CAS Number | 78-33-1 | 95906-11-9 |

| Molecular Formula | C₃₀H₃₉O₄P | C₄₂H₆₃O₄P |

| Molecular Weight | 494.6 g/mol | 662.9 g/mol |

| Appearance | Solid | Dry Powder |

| Melting Point | 100 - 104 °C | Not available |

| Boiling Point | 224 - 226 °C at 0.1 Torr | Not available |

| Water Solubility | Insoluble | Very low |

| Log Kow (Octanol-Water Partition Coefficient) | > 6.0 (calculated) | Not available |

Toxicological Data

Toxicological studies are essential for characterizing the potential hazards of a chemical substance. The following tables summarize the available data for acute, sub-chronic, genetic, and reproductive toxicity. As noted, the majority of the detailed quantitative data pertains to Tris(2,4-di-tert-butylphenyl) phosphite, the precursor to Tris(2,4-di-tert-butylphenyl) phosphate, which is the primary metabolite found in toxicological studies.[1]

Acute Toxicity

Acute toxicity studies assess the adverse effects that may occur shortly after a single exposure to a substance.

Table 2: Acute Toxicity Data for Tris(2,4-di-tert-butylphenyl) phosphite

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat, Mouse, Hamster | Oral | > 6,000 mg/kg bw | [1] |

| LD₅₀ | Rat | Dermal | > 2,000 mg/kg bw | [1] |

| Skin Irritation | Not specified | Dermal | Not irritating | [1] |

| Eye Irritation | Not specified | Ocular | Not irritating | [1] |

| Skin Sensitization | Guinea Pig | Dermal | No sensitization observed (at low concentrations) | [1] |

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term exposure to a substance.

Table 3: Repeated Dose Toxicity Data for Tris(2,4-di-tert-butylphenyl) phosphite

| Study Duration | Species | NOAEL (No-Observed-Adverse-Effect Level) | Reference |

| 13-week | Rat | 1000 mg/kg/day (highest dose tested) | [1] |

Genetic Toxicology

Genetic toxicology assays are performed to assess the potential of a substance to cause DNA damage or mutations.

Table 4: Genetic Toxicology Data for Tris(2,4-di-tert-butylphenyl) phosphite

| Assay | System | Result | Reference |

| Gene Mutation | Bacteria | Negative | [1] |

| Clastogenicity (Micronucleus Test) | Hamster (in vivo) | Negative | [1] |

| Clastogenicity (Metaphase Analysis) | Hamster (in vivo) | Negative | [1] |

| Dominant Lethal Assay | Mouse (in vivo) | Negative | [1] |

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Table 5: Reproductive and Developmental Toxicity Data for Tris(2,4-di-tert-butylphenyl) phosphite

| Endpoint | Species | NOAEL | Reference |

| Reproductive Performance (Two-generation study) | Rat | 292.6 mg/kg bw/day | [1] |

| Developmental Toxicity (Two-generation study) | Rat | 412 mg/kg bw/day | [1] |

| Maternal and Developmental Toxicity (Teratogenicity study) | Rabbit | ≥ 1200 mg/kg bw/day (highest dose tested) | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are descriptions of the methodologies for key toxicological assessments, based on standard OECD guidelines which are likely to have been followed in the cited studies.

Repeated Dose 28-Day Oral Toxicity Study (based on OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period of time.

-

Test Animals: Typically, young adult rats of a standard laboratory strain are used. Animals are randomized and assigned to control and treatment groups.

-

Dosage: At least three dose levels and a control group are used. The substance is typically administered daily by gavage or in the diet/drinking water for 28 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations. After a suitable incubation period, the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Visualizations

Diagrams are provided to illustrate a key metabolic pathway and a typical experimental workflow.

Metabolic Pathway

Caption: Metabolic oxidation of Tris(2,4-di-tert-butylphenyl) phosphite.

Experimental Workflow: 28-Day Oral Toxicity Study

Caption: Workflow for a 28-day repeated dose oral toxicity study.

Conclusion

The available toxicological data for this compound is limited. However, extensive studies on the structurally similar compound, Tris(2,4-di-tert-butylphenyl) phosphate (and its phosphite precursor), indicate a low order of acute and sub-chronic toxicity, and no evidence of genotoxicity or reproductive toxicity at the tested doses.[1] It is important to reiterate that these data are for a related but distinct chemical and should be used with caution for risk assessment of this compound. Further research is warranted to fully characterize the toxicological profile of this compound to support comprehensive health and safety assessments.

References

Methodological & Application

Analytical methods for detecting Tris(p-t-butylphenyl) phosphate in water

Application Notes: Detection of Tris(p-t-butylphenyl) phosphate in Water

Introduction

This compound (TDTBPP) is an organophosphate ester used as a flame retardant and plasticizer. Its presence in water sources is a growing environmental concern. These application notes provide a detailed overview of the analytical methods for the sensitive and accurate quantification of TDTBPP in various water matrices. The primary methods discussed are Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Challenges

The detection of TDTBPP in water presents several challenges, including its low concentration in environmental samples and the potential for matrix interference. Therefore, a pre-concentration step using SPE is typically required to achieve the necessary sensitivity. Chromatographic separation is crucial to distinguish TDTBPP from other structurally similar organophosphate esters that may be present in the sample.

Key Analytical Techniques

Solid-Phase Extraction (SPE)

SPE is a widely used sample preparation technique for the extraction and concentration of organic pollutants from aqueous samples. For TDTBPP analysis, reversed-phase SPE cartridges, such as those packed with styrene-divinylbenzene polymers, are effective. The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery rates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive technique for the analysis of semi-volatile organic compounds like TDTBPP. The method involves separating the analyte from other components in a gas chromatograph followed by detection and quantification using a mass spectrometer. The use of a programmable temperature vaporization (PTV) inlet can allow for the injection of larger sample volumes, thereby lowering the detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the analysis of a wide range of organic compounds, including TDTBPP. This technique is particularly useful for analyzing compounds that are not easily volatilized for GC analysis. The optimization of MS/MS parameters is essential for achieving the desired sensitivity and specificity.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes the extraction and concentration of TDTBPP from water samples using SPE.

Materials:

-

Water sample

-

SPE cartridges (e.g., styrene-divinylbenzene based)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Nitrogen gas evaporator

-

Glassware (beakers, flasks, vials)

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of ethyl acetate, followed by 6 mL of methanol, and finally 6 mL of deionized water.

-

Sample Loading: Pass the water sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: After loading the entire sample, wash the cartridge with 6 mL of deionized water to remove any interfering polar compounds.

-

Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 30-60 minutes.

-

Elution: Elute the retained TDTBPP from the cartridge with 6 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v).

-

Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen gas.

-

Reconstitution: The concentrated extract is now ready for GC-MS or LC-MS/MS analysis. It may be reconstituted in a suitable solvent if necessary.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the instrumental analysis of the extracted TDTBPP using GC-MS.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

-

Autosampler

GC Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 300°C, hold for 10 min

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitoring Ions: Specific m/z values for TDTBPP should be selected based on its mass spectrum.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described.

| Parameter | GC-MS Method | LC-MS/MS Method | Reference |

| Limit of Detection (LOD) | 0.5 - 5 ng/L | 0.1 - 2 ng/L | [1][2] |

| Limit of Quantification (LOQ) | 1.5 - 15 ng/L | 0.3 - 6 ng/L | [2] |

| Linearity (R²) | > 0.99 | > 0.99 | [2] |

| Recovery | 85% - 110% | 90% - 115% | [1][2] |

| Precision (RSD) | < 15% | < 10% | [3] |

Note: The exact values can vary depending on the specific instrumentation, matrix, and operating conditions.

Visualizations

Caption: Experimental workflow for the analysis of this compound in water.

Caption: Detailed step-by-step protocol for Solid-Phase Extraction (SPE).

References

Application Notes and Protocols for Tris(p-t-butylphenyl) phosphate as a Flame Retardant in PVC

Introduction

Tris(p-t-butylphenyl) phosphate (TBPP) is an organophosphate ester that holds potential as a halogen-free flame retardant and plasticizer for polyvinyl chloride (PVC) formulations.[1][2] Its aromatic structure and phosphorus content suggest a mechanism of action primarily in the condensed phase, promoting char formation during combustion, which acts as a barrier to heat and oxygen.[3][4][5] This application note provides a comprehensive overview of TBPP, its postulated flame-retardant mechanism, and detailed protocols for its incorporation and evaluation in flexible PVC compounds. Butylated triphenyl phosphate esters are recognized for their efficacy as flame retardant plasticizers, offering good compatibility with PVC and high thermal stability, making them suitable for use in demanding applications.[6][7]

These protocols are intended for researchers and polymer scientists investigating advanced, halogen-free flame-retardant solutions for PVC.

Postulated Flame Retardant Mechanism

Triaryl phosphate esters like TBPP primarily exert their flame-retardant effect through a condensed-phase mechanism .[3] During the initial stages of PVC decomposition, the high temperatures cause the TBPP to break down, forming phosphoric and polyphosphoric acid species.[4]

These acidic species act as catalysts for the dehydration and cross-linking of the PVC polymer chains. This process promotes the formation of a stable, insulating layer of char on the surface of the material.[3][5] This char layer serves two critical functions:

-

Barrier to Heat Transfer: It insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis and the generation of flammable volatile gases.[3][4]

-

Oxygen Barrier: It physically blocks oxygen from reaching the polymer surface, thereby inhibiting further combustion.[3]

While the primary action is in the condensed phase, some phosphorus-containing radicals may also be released into the gas phase, where they can interrupt the free-radical chain reactions of combustion, though this is considered a secondary mechanism for triaryl phosphates.[3][8]

Experimental Protocols

Materials and Equipment

-

PVC Resin: Suspension grade, K-value 65-70

-

Primary Plasticizer: Diisononyl phthalate (DINP) or Dioctyl terephthalate (DOTP)

-

Flame Retardant: this compound (TBPP)

-

Thermal Stabilizer: Calcium/Zinc (Ca/Zn) stearate system

-

Lubricant: Stearic acid or Polyethylene wax

-

Processing Equipment: Two-roll mill or a laboratory internal mixer (e.g., Brabender Plasticorder).[9]

-

Compression Molding Press: For sample sheet preparation.[9]

-

Testing Equipment:

PVC Formulation and Compounding

The following formulations can be used to evaluate the efficacy of TBPP. All quantities are in parts per hundred of resin (phr).

| Component | Control Formulation | TBPP Formulation 1 | TBPP Formulation 2 |

| PVC Resin (K-67) | 100 | 100 | 100 |

| Primary Plasticizer (DINP) | 50 | 35 | 25 |

| TBPP | 0 | 15 | 25 |

| Ca/Zn Stabilizer | 3 | 3 | 3 |

| Lubricant (Stearic Acid) | 0.5 | 0.5 | 0.5 |

Compounding Protocol:

-

Pre-mixing: In a high-speed mixer, dry blend the PVC resin, stabilizer, and lubricant for 2-3 minutes until a homogenous powder is formed.

-

Melt Compounding (Two-Roll Mill):

-

Set the roll temperatures to 160-170°C.

-

Add the pre-mixed PVC blend to the rolls and allow it to flux and form a continuous sheet.

-

Slowly add the liquid plasticizers (DINP and/or TBPP) to the molten polymer band.

-

Continuously cut and fold the sheet on the mill for 8-10 minutes to ensure uniform dispersion of all additives.[9]

-

-

Sheet Off: Once homogenous, remove the compounded PVC sheet from the mill.

Sample Preparation

-

Pressing: Cut the compounded PVC sheets into smaller pieces suitable for the mold.

-

Compression Molding:

-

Preheat the press to 170-180°C.

-

Place the PVC pieces into a picture-frame mold of the desired thickness (e.g., 1 mm, 3 mm).

-

Preheat the material in the press for 3-5 minutes with minimal pressure.

-

Apply a pressure of 10-15 MPa for 5 minutes.[9]

-

Cool the mold under pressure using circulating water until it reaches room temperature.

-

-

Specimen Cutting: Carefully cut the molded sheets into the required dimensions for each test using a die cutter.

Performance Evaluation and Data

The addition of TBPP is expected to improve the flame retardancy of the flexible PVC. The following tables present hypothetical yet representative data based on the expected performance of aryl phosphate esters in PVC.

Flammability Properties

| Formulation | TBPP (phr) | LOI (%) | UL-94 Rating (3 mm) |

| Control | 0 | 23.5 | Fails |

| TBPP Form. 1 | 15 | 28.0 | V-2 |

| TBPP Form. 2 | 25 | 32.5 | V-0 |

Higher LOI values indicate better flame resistance. The UL-94 V-0 rating is the highest classification for this test, signifying that burning stops within 10 seconds on a vertical specimen with no flaming drips.[12]

Combustion Characteristics (Cone Calorimeter)

| Formulation | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Smoke Production Rate (SPR) (m²/s) |

| Control | 450 | 85 | 0.09 |

| TBPP Form. 1 | 320 | 65 | 0.12 |

| TBPP Form. 2 | 250 | 50 | 0.15 |

A reduction in pHRR and THR indicates a significant improvement in fire safety. Note that triaryl phosphates can sometimes increase smoke evolution, a common trade-off for their flame-retardant efficacy.[3]

Mechanical and Thermal Properties

| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | TGA (T5%, °C) |

| Control | 18.5 | 320 | 255 |

| TBPP Form. 1 | 19.0 | 290 | 260 |

| TBPP Form. 2 | 19.5 | 275 | 262 |

TBPP, acting as both a plasticizer and flame retardant, is expected to maintain or slightly increase tensile strength while potentially reducing elongation compared to a standard phthalate plasticizer. A modest increase in thermal stability (T5%, the temperature at 5% weight loss) may be observed.

Safety and Handling